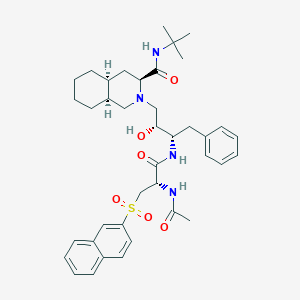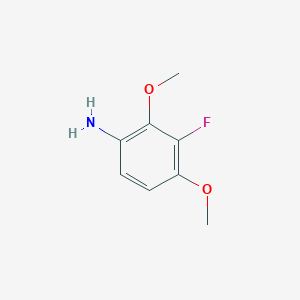
3-Fluoro-2,4-dimethoxyaniline
描述
3-Fluoro-2,4-dimethoxyaniline is a fluorinated aromatic amine with potential interest in various chemical synthesis and material science fields. Fluorinated compounds like this are pivotal due to their unique reactivity, which often leads to applications in pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
Synthesis routes for fluorinated aromatic amines, including compounds like 3-Fluoro-2,4-dimethoxyaniline, often involve halogenation, nitration, and subsequent reduction steps. An example of related synthesis is the creation of fluorinated 1,1-dialkoxy-3-iminoisoindoline acetals, where fluoroalkyl groups stabilize the amino tautomer, showcasing the unique reactivity of fluorinated intermediates in synthesis pathways (Erik N. Carrión, Angela T. Dang, & S. Gorun, 2018).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, fluorine's electronegativity and small size can affect the compound's overall electron distribution and steric hindrance, potentially stabilizing certain tautomers or conformations. This is observed in the structural analysis of halogenated 3-imino-amino-1-acetals, demonstrating how fluorine incorporation impacts molecular structure (Erik N. Carrión et al., 2018).
Chemical Reactions and Properties
Fluorinated aromatic amines participate in various chemical reactions, leveraging the unique reactivity of the fluorine atom. These compounds can undergo nucleophilic substitution reactions, participate in the synthesis of heterocyclic compounds, and serve as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The synthesis of benzene-fluorinated quinolinones illustrates the versatility of fluorinated amines in producing compounds with significant biological activity (L. Politanskaya et al., 2015).
科学研究应用
Synthesis of Fluorinated Compounds : Fluorinated chromenes, including 3-fluoro-2,2-dimethyl-2H-chromenes, have been synthesized using reactions involving fluoro-substituted compounds. These compounds are analogues of natural insect antijuvenile hormones, indicating potential applications in biochemistry and pest control (Camps et al., 1980).
Photofluorescent Properties and Cytotoxicity Evaluation : Benzene-fluorinated compounds, synthesized through PTSA-catalyzed cyclocondensation reactions, have been evaluated for their photofluorescent properties and cytotoxicity. These compounds exhibit similar fluorescence properties despite differing numbers of fluoro-substituents and show enhanced cytotoxic effects against tumor cells (Politanskaya et al., 2015).
Vibrational Spectroscopy : Theoretical anharmonic Raman and infrared spectra for monofluoroaniline isomers have been calculated, providing insights into the molecular structures and interactions of fluoro-substituted anilines with aromatic rings. This research is significant for understanding the effects of fluorine substituents on molecular geometry and charge distribution (Wojciechowski et al., 2011).
Synthesis and Structural Analysis : The synthesis and X-ray structure analysis of fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetals, including a fluorinated isoindoline scaffold, have been reported. This research contributes to the understanding of the structural characteristics of halogenated amino-acetal compounds (Carrión et al., 2018).
Organopalladium Complex Synthesis : Research on the synthesis of organopalladium complexes containing a fluoro ligand has been conducted. These complexes have applications in catalysis and are significant for understanding the reactivity and stability of fluoro-ligand metal complexes (Pilon and Grushin, 1998).
安全和危害
属性
IUPAC Name |
3-fluoro-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAILCKGWMRWFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441343 | |
| Record name | 3-Fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,4-dimethoxyaniline | |
CAS RN |
195136-66-4 | |
| Record name | 3-Fluoro-2,4-dimethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



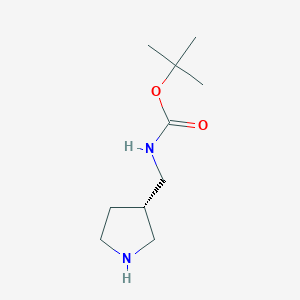
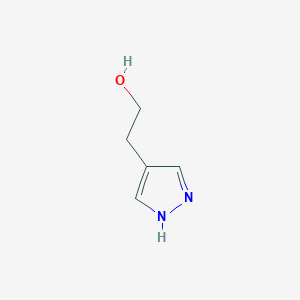
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

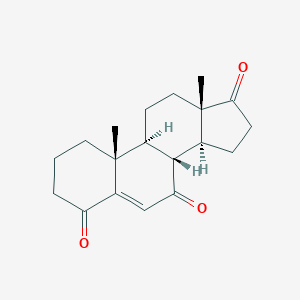

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
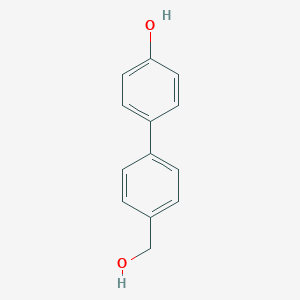
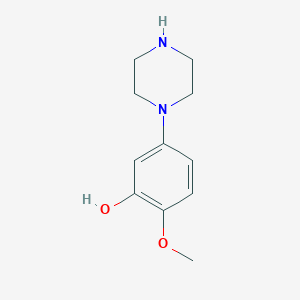
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
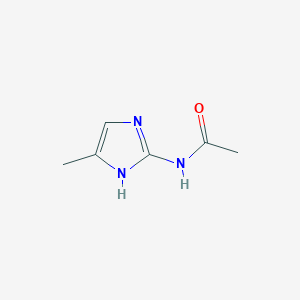
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
